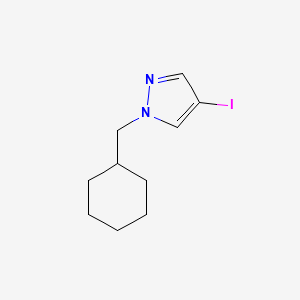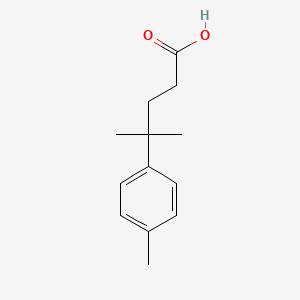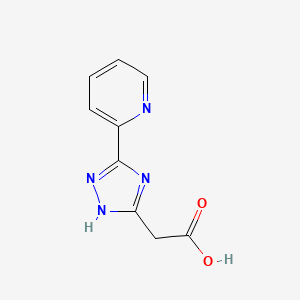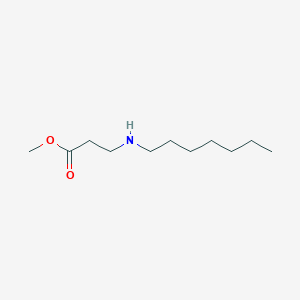
Methyl 1-benzyl-4-nitro-1H-pyrazole-3-carboxylate
Übersicht
Beschreibung
Methyl 1-benzyl-4-nitro-1H-pyrazole-3-carboxylate (MBNPC) is an organic compound with a molecular formula of C14H12N4O4. It is a member of the pyrazole family and is known for its diverse biological activities such as anti-inflammatory, antioxidant, and antimicrobial effects. MBNPC has been studied extensively in recent years due to its potential therapeutic value, and has been found to have a variety of applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Methyl 1-benzyl-4-nitro-1H-pyrazole-3-carboxylate has been studied extensively in recent years due to its potential therapeutic value. It has been found to have a variety of applications in scientific research, including its use as an anti-inflammatory, antioxidant, and antimicrobial agent. It has also been found to be effective in the treatment of certain types of cancer, and has been used in the development of new drugs. Additionally, this compound has been used in the synthesis of other compounds, such as 2-methyl-1-benzyl-4-nitro-1H-pyrazole-3-carboxylic acid (MBNCA).
Wirkmechanismus
The mechanism of action of Methyl 1-benzyl-4-nitro-1H-pyrazole-3-carboxylate is not yet fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and inhibiting the production of pro-inflammatory mediators. Additionally, it has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to be an effective anti-inflammatory agent, as well as an antioxidant. Additionally, it has been found to have antimicrobial activity and has been found to be effective in the treatment of certain types of cancer. Additionally, this compound has been found to have anti-diabetic, anti-obesity, and anti-hypertensive effects.
Vorteile Und Einschränkungen Für Laborexperimente
The use of Methyl 1-benzyl-4-nitro-1H-pyrazole-3-carboxylate in laboratory experiments has a number of advantages. It is relatively inexpensive and easy to synthesize, and has been found to have a variety of beneficial effects. Additionally, it is a stable compound and is not easily degraded by heat or light. However, there are also some limitations to using this compound in laboratory experiments. It is not water-soluble, and therefore must be dissolved in a solvent such as methanol before use. Additionally, it can be toxic if ingested in large quantities.
Zukünftige Richtungen
The potential future directions for Methyl 1-benzyl-4-nitro-1H-pyrazole-3-carboxylate are numerous. For example, further research could be conducted to investigate its potential as an anti-cancer agent, as well as its potential as an anti-inflammatory and antioxidant agent. Additionally, further research could be conducted to investigate its potential as a drug delivery system, as well as its potential as an anti-obesity and anti-diabetic agent. Additionally, further research could be conducted to investigate its potential as an antimicrobial agent, as well as its potential as an anti-hypertensive agent. Finally, further research could be conducted to investigate its potential as a therapeutic agent for other diseases and conditions.
Eigenschaften
IUPAC Name |
methyl 1-benzyl-4-nitropyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-19-12(16)11-10(15(17)18)8-14(13-11)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDPPRRYQBHSFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1[N+](=O)[O-])CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[(Phenylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B3135927.png)

![5-Bromo-1-(cyclohexylmethyl)-1H-benzo[d]imidazole](/img/structure/B3135941.png)

![5-[(4-Chloro-3-methylphenoxy)methyl]-2-furoic acid](/img/structure/B3135949.png)

![1H-Pyrrole-2-carboxylic acid, 1-[(4-fluorophenyl)methyl]-](/img/structure/B3135978.png)
![5-Fluoro-benzo[b]thiophene-3-carboxylic acid](/img/structure/B3135993.png)
![2-[2-(4-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B3136006.png)



